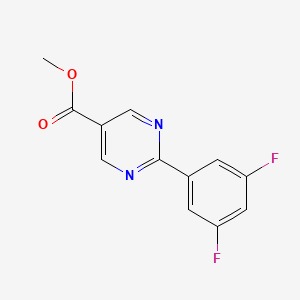
1,2,3,4,5,6,7,8-Octahydro-4,7-dimethylnaphthalene-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5,6,7,8-Octahydro-4,7-dimethylnaphthalene-2-carbonitrile is a chemical compound with a complex structure that belongs to the class of naphthalenes This compound is characterized by its octahydro configuration, which means it is fully hydrogenated, and it contains two methyl groups at positions 4 and 7, as well as a carbonitrile group at position 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6,7,8-Octahydro-4,7-dimethylnaphthalene-2-carbonitrile can be achieved through several synthetic routes One common method involves the hydrogenation of a precursor naphthalene compound under high pressure and temperature in the presence of a suitable catalyst
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes using advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to achieve efficient conversion of the precursor to the desired product. The process may also involve purification steps such as distillation or crystallization to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,5,6,7,8-Octahydro-4,7-dimethylnaphthalene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Applications De Recherche Scientifique
1,2,3,4,5,6,7,8-Octahydro-4,7-dimethylnaphthalene-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, fragrances, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,2,3,4,5,6,7,8-Octahydro-4,7-dimethylnaphthalene-2-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The carbonitrile group can form hydrogen bonds or other interactions with active sites, leading to modulation of biological pathways. The compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane-associated processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetramethyl acetyloctahydronaphthalenes: These compounds have a similar naphthalene core but differ in the number and position of methyl groups and functional groups.
Naphthalene derivatives: Compounds such as 1,2,3,4,5,6,7,8-octahydro-1,8a-dimethyl-7-(1-methylethenyl)-naphthalene share structural similarities but have different substituents.
Uniqueness
1,2,3,4,5,6,7,8-Octahydro-4,7-dimethylnaphthalene-2-carbonitrile is unique due to its specific substitution pattern and the presence of the carbonitrile group, which imparts distinct chemical reactivity and potential applications. Its fully hydrogenated naphthalene core also contributes to its stability and versatility in various chemical reactions.
Propriétés
Numéro CAS |
94386-57-9 |
|---|---|
Formule moléculaire |
C13H19N |
Poids moléculaire |
189.30 g/mol |
Nom IUPAC |
4,7-dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalene-2-carbonitrile |
InChI |
InChI=1S/C13H19N/c1-9-3-4-13-10(2)6-11(8-14)7-12(13)5-9/h9-11H,3-7H2,1-2H3 |
Clé InChI |
YEVCTGOJOVCQBE-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2=C(C1)CC(CC2C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


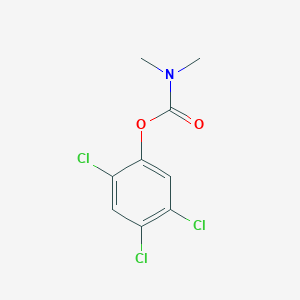
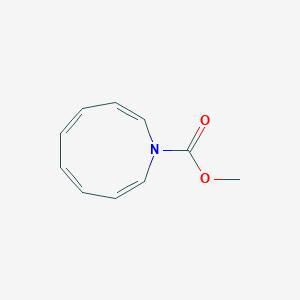

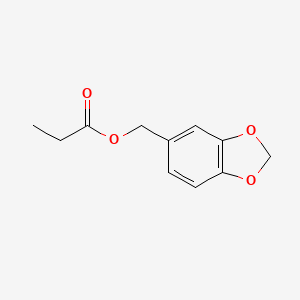

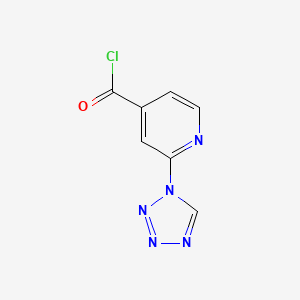
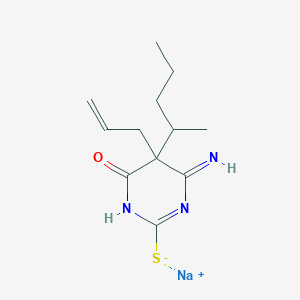
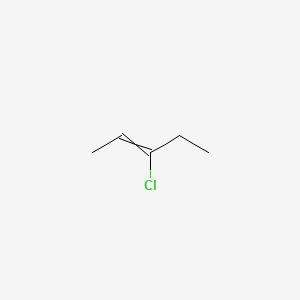
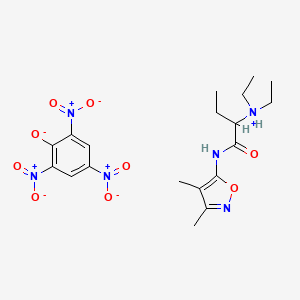

![4-(7-Trifluoromethylimidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13791201.png)
![3-Phenyltricyclo[4.2.1.0~2,5~]nona-3,7-diene](/img/structure/B13791208.png)
![N-(4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide](/img/structure/B13791215.png)
